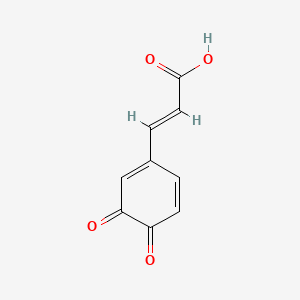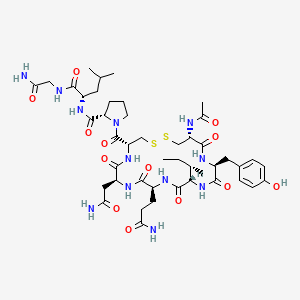
Caffeoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caffeic acid quinone is an alpha,beta-unsaturated monocarboxylic acid that is acrylic acid in which one of the olefinic hydrogens at position 3 has been replaced by a 3,4-dioxocyclohexa-1,5-dien-1-yl group. It has a role as a plant metabolite. It is an alpha,beta-unsaturated monocarboxylic acid and a member of 1,2-benzoquinones. It derives from an acrylic acid.
科学的研究の応用
Neuroprotection and Anti-inflammatory Effects
Caffeoquinone, specifically in the form of caffeic acid ester fraction, has been studied for its neuroprotective properties. Research conducted by Wang et al. (2012) showed that this compound can inhibit microglial activation, reduce inflammatory markers like nitric oxide and TNF-α, and protect against ischemic brain damage. This suggests potential applications in treating neurological conditions related to inflammation and ischemia (Wang et al., 2012).
Antioxidant and Radioprotective Properties
Caffeic acid phenethyl ester, a related compound, demonstrates notable antioxidant and radioprotective effects. Studies by Cıkman et al. (2015) and Demir et al. (2016) found that it can protect liver tissues from oxidative stress and prevent radiation-induced cataracts, highlighting its potential as a protective agent against radiation exposure (Cıkman et al., 2015); (Demir et al., 2016).
Hepatic Protection and Stress Resistance
Research on hydroxycinnamic acids, including caffeoylquinic acid, has demonstrated their effectiveness in protecting human liver cells from oxidative stress. Baeza et al. (2014) showed that these compounds can protect against cellular damage induced by oxidative stressors, suggesting their utility in managing liver-related disorders (Baeza et al., 2014).
Cardiovascular Health
In the context of cardiovascular health, caffeic acid has been examined for its influence on cellular calcium homeostasis and apoptosis in human gastric cancer cells. Chang et al. (2013) found that caffeic acid can induce changes in calcium signaling and promote apoptosis, indicating a potential role in cardiovascular disease management (Chang et al., 2013).
Neurogenesis and Cognitive Function
Caffeoylquinic acid has also been linked to neurogenesis and cognitive function improvements. Sasaki et al. (2019) found that 3,4,5-tricaffeoylquinic acid can induce adult neurogenesis and enhance learning and memory in aging mice, suggesting its application in aging-related cognitive decline (Sasaki et al., 2019).
Metabolic Effects
Studies have shown that caffeoylquinic acid derivatives can inhibit starch digestion and manage hyperglycemia, indicating potential use in managing diabetes and related metabolic disorders (Jeng et al., 2015).
特性
CAS番号 |
15416-77-0 |
|---|---|
分子式 |
C9H18N2O3 |
分子量 |
0 |
IUPAC名 |
(E)-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |
SMILES |
C1=CC(=O)C(=O)C=C1C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




